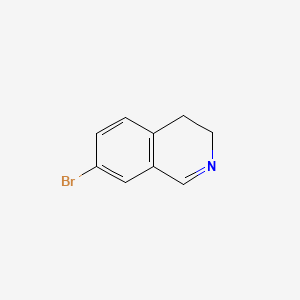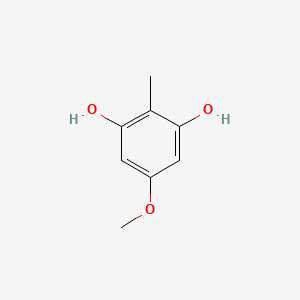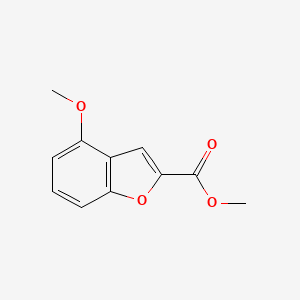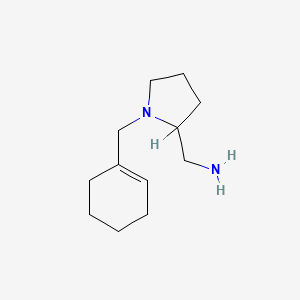
1-Boc-3-(3-pyridinyloxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(3-pyridinyloxy)piperidine is a chemical compound with the molecular formula C15H22N2O3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is used as a key intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method for a similar compound, (S)-1-Boc-3-hydroxy piperidine, involves starting with 3-pyridone and going through reduction, splitting, and piperidine ring nitrogen Boc protection .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with a tert-butyl group (Boc) and a pyridin-3-yloxy group attached . The InChI code for this compound is 1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-6-12(7-10-17)19-13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 .Chemical Reactions Analysis
Piperidine derivatives, including this compound, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 278.35 . More specific properties such as melting point or solubility were not found in the retrieved sources.Mécanisme D'action
While the specific mechanism of action for 1-Boc-3-(3-pyridinyloxy)piperidine is not mentioned in the retrieved papers, piperidine derivatives are known to play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and have various pharmacological applications .
Safety and Hazards
Orientations Futures
Piperidine derivatives, including 1-Boc-3-(3-pyridinyloxy)piperidine, continue to be an important area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Propriétés
| 259262-50-5 | |
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
tert-butyl 3-pyridin-3-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-5-7-13(11-17)19-12-6-4-8-16-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3 |
Clé InChI |
DVIUPRYKCFLHPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thieno[3,2-c]pyridin-7(6H)-one](/img/structure/B8779676.png)
![(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B8779686.png)




![(4R)-5,6-Dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B8779723.png)




